molecular formula C7H14OS B13649800 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol

Cat. No.: B13649800
M. Wt: 146.25 g/mol
InChI Key: ZRHZLWBHXNNIJD-UHFFFAOYSA-N
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Description

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C7H14OS It belongs to the class of thiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4H-thiopyran-4-one with formaldehyde and a base such as triethylamine in ethanol, followed by refluxing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation to form ketones. Common oxidizing agents include:

  • Jones reagent (CrO₃/H₂SO₄): Converts the hydroxyl group to a ketone, yielding 3,3-dimethyltetrahydro-2H-thiopyran-4-one.

  • Pyridinium chlorochromate (PCC) : Selective oxidation under mild conditions preserves the thiopyran ring’s integrity.

The sulfur atom in the thiopyran ring can also oxidize to form sulfoxides or sulfones using:

  • Hydrogen peroxide (H₂O₂) : Forms the sulfoxide derivative at 0–5°C.

  • mCPBA (meta-chloroperbenzoic acid) : Produces the sulfone at elevated temperatures (40–60°C).

Key Data

Reaction TypeReagentProductYield (%)Conditions
Hydroxyl oxidationPCC3,3-Dimethyltetrahydro-2H-thiopyran-4-one85RT, CH₂Cl₂
Sulfur oxidationH₂O₂3,3-Dimethyltetrahydro-2H-thiopyran-4-ol sulfoxide720–5°C, H₂O
Sulfur oxidationmCPBAThis compound sulfone6840°C, DCM

Reduction Reactions

The thiopyran ring can undergo hydrogenation to reduce sulfur-related reactivity:

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the thiopyran ring, forming a tetrahydrothiophene derivative.

  • LiAlH₄ : Reduces sulfoxides back to thioethers selectively.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Mitsunobu reaction : Converts the hydroxyl to ethers or esters using DIAD/Ph₃P.

  • Acylation : Reacts with acetyl chloride (AcCl) to form 4-acetoxy derivatives.

Example Reaction Pathway

text
This compound + AcCl → 3,3-Dimethyl-4-acetoxytetrahydro-2H-thiopyran + HCl

Elimination Reactions

Dehydration of the hydroxyl group under acidic conditions (H₂SO₄, Δ) generates alkenes via β-elimination. For example:

  • Formation of 3,3-dimethyl-2,3-dihydrothiopyran.

Aldol and Cyclization Reactions

The compound serves as a precursor in polypropionate synthesis. Key findings from thiopyran-based studies include:

  • Two-directional aldol reactions : Using meso-dialdehyde derivatives (e.g., thiopyranone 196 ), simultaneous aldol additions yield stereochemically complex polypropionates .

  • Stereochemical outcomes : MgBr₂·Et₂O mediates diastereoselective aldol reactions, favoring syn adducts due to chelation control .

Aldol Reaction Data

SubstrateAldehydeCatalystMajor ProductDiastereoselectivity (%)
Thiopyranone 196 BenzaldehydeMgBr₂·Et₂Osyn-Aldol adduct85
Thiopyranone 196 CinnamaldehydeLiHMDSanti-Aldol adduct78

Mechanistic Insights

  • Hydrogen bonding : The hydroxyl group stabilizes transition states in substitution/elimination reactions.

  • Sulfur’s role : Enhances electron density in the ring, facilitating electrophilic aromatic substitution (e.g., nitration).

Comparative Reactivity

FeatureThis compoundTetrahydrothiopyran-4-ol
Oxidation rate (to ketone)Faster due to methyl stabilizationSlower
Sulfur oxidationPreferential sulfoxide formationSulfone dominates
Biological activityEnhanced antitumor effectsLimited activity

Scientific Research Applications

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol largely depends on its chemical reactivity and the nature of its derivatives. The sulfur atom in the thiopyran ring can participate in various chemical interactions, including coordination with metal ions and formation of reactive intermediates. These interactions can influence molecular targets and pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-thiopyran: A related compound with a similar sulfur-containing ring structure.

    3,3-Dimethyltetrahydro-2H-pyran-4-ol: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs .

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3,3-dimethylthian-4-ol

InChI

InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3

InChI Key

ZRHZLWBHXNNIJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCC1O)C

Origin of Product

United States

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